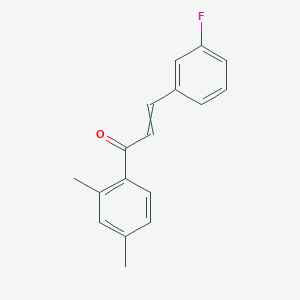![molecular formula C12H8O3S B14858979 5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde](/img/structure/B14858979.png)
5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is a heterocyclic compound that features a thiophene ring fused with a benzodioxole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the thiophene and benzodioxole rings endows the molecule with unique electronic and structural properties, making it a valuable building block for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBOXYLIC ACID
Reduction: 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-METHANOL
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties .
Industry
In industry, 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties make it a valuable component in the fabrication of advanced materials .
Mechanism of Action
The mechanism of action of 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(BENZO[D][1,3]DIOXOL-5-YL)THIOPHENE-2-CARBALDEHYDE
- 5-(BENZO[D][1,3]DIOXOL-4-YL)THIOPHENE-2-CARBALDEHYDE
- 5-(BENZO[D][1,3]DIOXOL-3-YL)THIOPHENE-2-CARBALDEHYDE
Uniqueness
5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is unique due to the specific positioning of the benzodioxole moiety, which can significantly influence its electronic properties and reactivity. This unique structure allows for distinct interactions with molecular targets and can lead to different biological activities compared to its isomers .
Properties
Molecular Formula |
C12H8O3S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3S/c13-6-9-2-4-12(16-9)8-1-3-10-11(5-8)15-7-14-10/h1-6H,7H2 |
InChI Key |
JTAZMPXFKZDHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


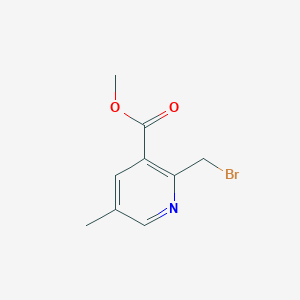
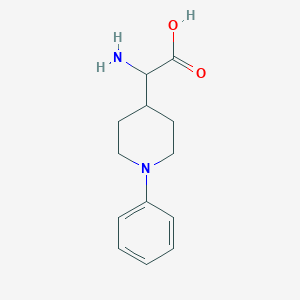
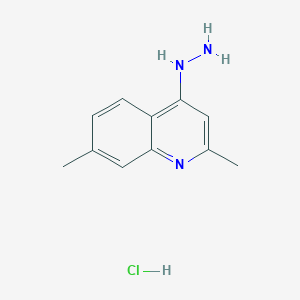
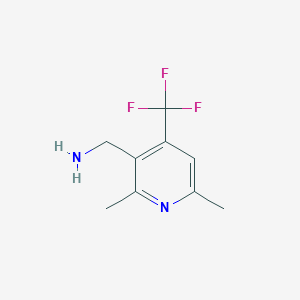
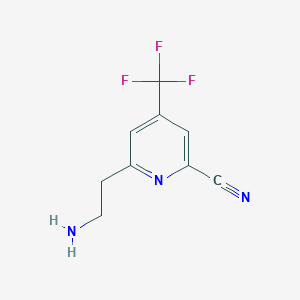
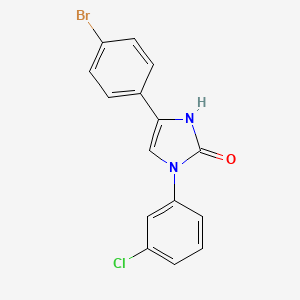
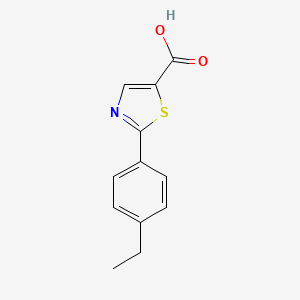
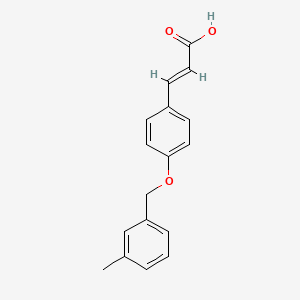
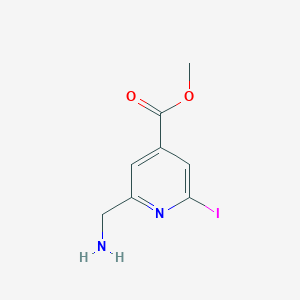
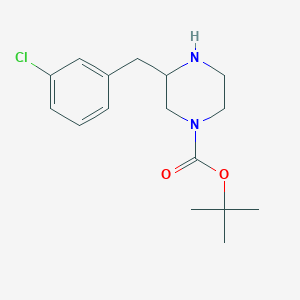
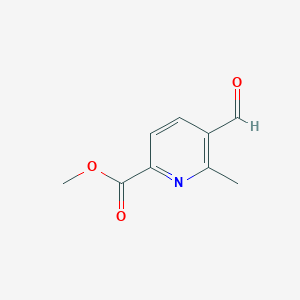
![1-[(2,6-dichlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride](/img/structure/B14858963.png)
![(3S,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14858968.png)
